{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C9H10Cl2F3N. It is known for its applications in various fields, including pharmaceuticals and agrochemicals. The compound features a trifluoromethyl group, which is significant in enhancing the biological activity and stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the chlorination of precursor compounds. One common method involves the use of triphosgene as a chlorination reagent. The reaction conditions include the use of solvents such as 1,2-dichloroethane and initiators like N,N-dimethylacetamide. The reaction is carried out at elevated temperatures, around 80°C, to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- N-(2-Chloro-5-(trifluoromethyl)phenyl)tetradecanamide
- 5-Chloro-2-pentanone
Uniqueness
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2758006-40-3 |
---|---|
Molecular Formula |
C9H10Cl2F3N |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
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